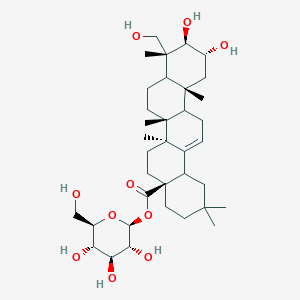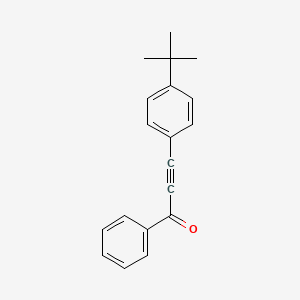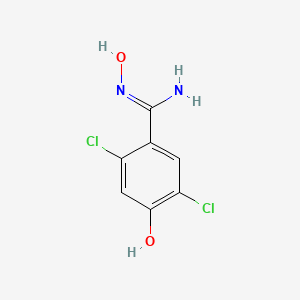
2,5-Dichloro-N,4-dihydroxybenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-N,4-dihydroxybenzimidamide is an organic compound with the molecular formula C7H6Cl2N2O2 This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a benzene ring, along with an imidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N,4-dihydroxybenzimidamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol at a temperature range of 60-80°C. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-N,4-dihydroxybenzimidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichloroamines.
Substitution: Formation of various substituted benzimidamides.
Aplicaciones Científicas De Investigación
2,5-Dichloro-N,4-dihydroxybenzimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-N,4-dihydroxybenzimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-N,4-dihydroxybenzimidamide
- 2,6-Dichloro-N,4-dihydroxybenzimidamide
- 3,5-Dichloro-N,4-dihydroxybenzimidamide
Uniqueness
2,5-Dichloro-N,4-dihydroxybenzimidamide is unique due to the specific positioning of the chlorine and hydroxyl groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The specific substitution pattern can also affect its solubility, stability, and overall effectiveness in various applications.
Propiedades
Fórmula molecular |
C7H6Cl2N2O2 |
|---|---|
Peso molecular |
221.04 g/mol |
Nombre IUPAC |
2,5-dichloro-N',4-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-4-2-6(12)5(9)1-3(4)7(10)11-13/h1-2,12-13H,(H2,10,11) |
Clave InChI |
NKLKMELKAPCHDE-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(C(=CC(=C1Cl)O)Cl)/C(=N/O)/N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)O)Cl)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14111706.png)

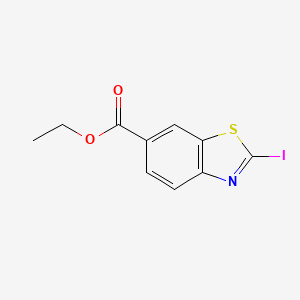
![1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111721.png)
![N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14111723.png)
![Tribicyclo[2.2.1]hept-2-ylmethanol](/img/structure/B14111729.png)
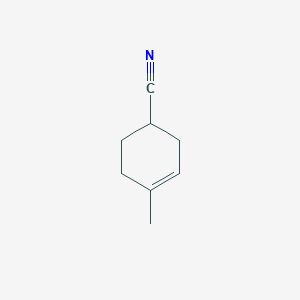
![2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole](/img/structure/B14111747.png)
![(Z)-but-2-enedioic acid;N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide](/img/structure/B14111748.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14111754.png)
